molecular formula C19H16Br2N2O2S B11699014 (2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11699014
M. Wt: 496.2 g/mol
InChI Key: LKPIMNALMIRDLS-SXGWCWSVSA-N
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Description

(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dibromo-methoxybenzylidene group, and a dimethylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,5-dibromo-4-methoxybenzaldehyde with 3,5-dimethylphenylamine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium azide, potassium thiocyanate; reactions may require polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural elements

Properties

Molecular Formula

C19H16Br2N2O2S

Molecular Weight

496.2 g/mol

IUPAC Name

(5Z)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Br2N2O2S/c1-10-4-11(2)6-13(5-10)22-19-23-18(24)16(26-19)9-12-7-14(20)17(25-3)15(21)8-12/h4-9H,1-3H3,(H,22,23,24)/b16-9-

InChI Key

LKPIMNALMIRDLS-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OC)Br)/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OC)Br)S2)C

Origin of Product

United States

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